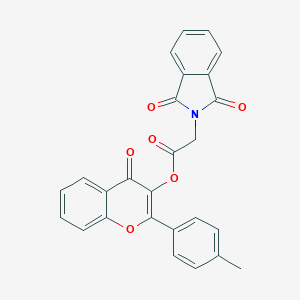
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as DCYD, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various studies and has been found to have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is not fully understood. However, it has been proposed that 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate may inhibit the activity of certain enzymes or proteins that are involved in cancer cell growth or viral replication. It has also been suggested that 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases and cyclooxygenase-2, which are involved in cancer cell growth and inflammation. 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has also been found to modulate the immune response by regulating the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Future Directions
There are several future directions for the research on 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to study its efficacy and safety in animal models and human clinical trials. 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate may also have potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases, which should be explored in future studies.
Conclusion:
In conclusion, 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies and has been found to have anticancer, anti-inflammatory, and antiviral properties. 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in humans.
Synthesis Methods
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate can be synthesized through a multi-step process that involves the reaction of p-tolylacetic acid with ethyl bromoacetate to form ethyl 2-(p-tolyl)acetate. This intermediate product is then reacted with 4-hydroxycoumarin in the presence of a base to form 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate.
Scientific Research Applications
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to inhibit the replication of the hepatitis C virus and the influenza virus.
properties
Product Name |
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate |
|---|---|
Molecular Formula |
C26H17NO6 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-4-oxochromen-3-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C26H17NO6/c1-15-10-12-16(13-11-15)23-24(22(29)19-8-4-5-9-20(19)32-23)33-21(28)14-27-25(30)17-6-2-3-7-18(17)26(27)31/h2-13H,14H2,1H3 |
InChI Key |
UPHAAEMAGYEKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione](/img/structure/B254507.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254510.png)

![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)

![Isobutyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254520.png)

![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)
![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)

![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)